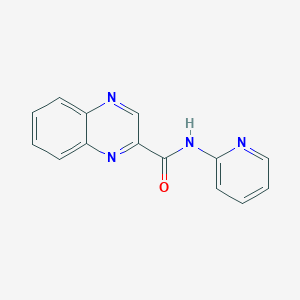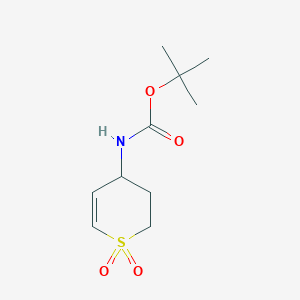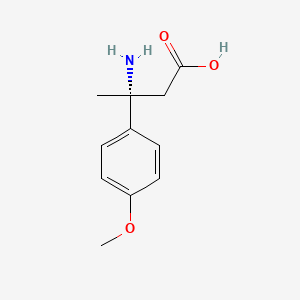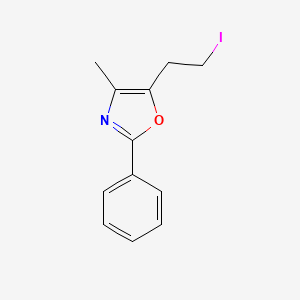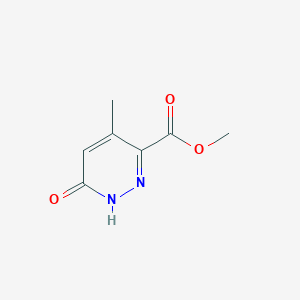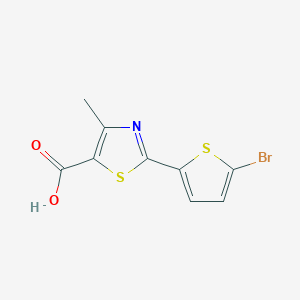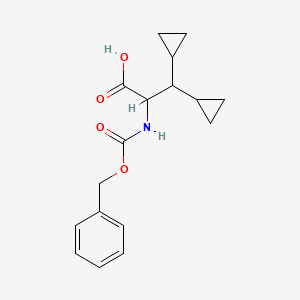
2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid typically involves multiple steps, including the protection of amino groups and the formation of cyclopropyl rings. . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its stable structure.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, allowing for selective reactions at other sites. This compound can also interact with enzymes, inhibiting their activity by binding to the active site .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protective properties.
2-(((Benzyloxy)carbonyl)amino)ethylboronic acid: Used in boron chemistry and has applications in organic synthesis
2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid is unique due to its cyclopropyl groups, which confer additional stability and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H21NO4 |
|---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
3,3-dicyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H21NO4/c19-16(20)15(14(12-6-7-12)13-8-9-13)18-17(21)22-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2,(H,18,21)(H,19,20) |
InChI-Schlüssel |
IDTCHXZZKVSJHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2CC2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


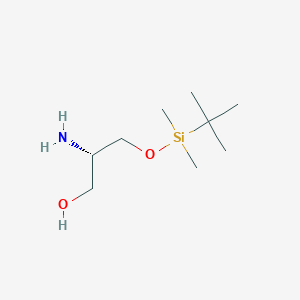
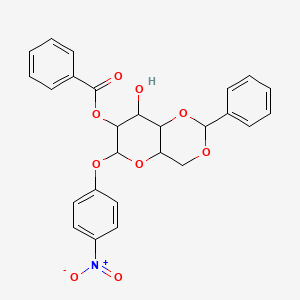
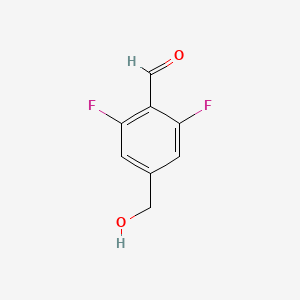

![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)
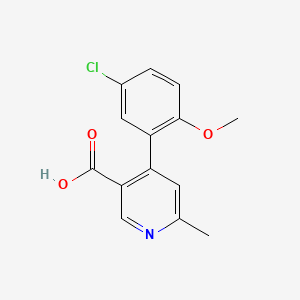
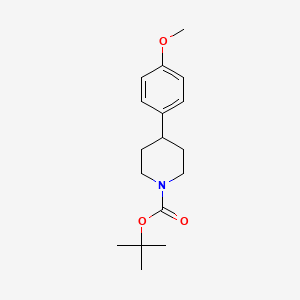
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)
